molecular formula C13H18O3 B15259392 2-(3-Isopropyl-5-methylphenoxy)propanoic acid

2-(3-Isopropyl-5-methylphenoxy)propanoic acid

Cat. No.: B15259392
M. Wt: 222.28 g/mol
InChI Key: DLYAUKNSQGGWSV-UHFFFAOYSA-N
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Description

2-(3-Isopropyl-5-methylphenoxy)propanoic acid is a substituted phenoxypropanoic acid derivative. The compound features a propanoic acid backbone linked to a substituted phenyl group (3-isopropyl-5-methylphenoxy), which may influence its solubility, bioactivity, and metabolic stability compared to simpler analogs. Phenoxypropanoic acids are commonly associated with herbicidal activity, as seen in compounds like haloxyfop and fluazifop , but substitutions on the aromatic ring can modulate specificity and potency.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-(3-methyl-5-propan-2-ylphenoxy)propanoic acid

InChI

InChI=1S/C13H18O3/c1-8(2)11-5-9(3)6-12(7-11)16-10(4)13(14)15/h5-8,10H,1-4H3,(H,14,15)

InChI Key

DLYAUKNSQGGWSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropyl-5-methylphenoxy)propanoic acid typically involves the reaction of 3-isopropyl-5-methylphenol with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of a propanoic acid derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropyl-5-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Isopropyl-5-methylphenoxy)propanoic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Isopropyl-5-methylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(3-Isopropyl-5-methylphenoxy)propanoic acid and related compounds:

Compound Substituents Molecular Weight (g/mol) Key Applications Notable Properties
This compound 3-isopropyl, 5-methylphenoxy ~222 (calculated) Not explicitly stated Likely lipophilic due to bulky substituents
3-(2-Methoxyphenyl)propanoic acid 2-methoxyphenyl 180.20 Research reagent mp 85–89°C, 97% purity
Haloxyfop 4-(5-trifluoromethyl-2-pyridinyloxy)phenoxy ~361.7 Herbicide (ACCase inhibitor) Broad-spectrum grass control
Fluazifop 4-(5-trifluoromethyl-2-pyridinyloxy)phenoxy ~327.3 Herbicide Selective for grasses
3-(2-Methoxy-5-methylphenyl)-3-phenyl-propanoic acid 2-methoxy-5-methylphenyl, 3-phenyl 300.34 (calculated) Pharmaceutical intermediate High purity for synthesis

Key Observations:

  • Bioactivity: Haloxyfop and fluazifop demonstrate that phenoxypropanoic acids with heterocyclic substituents (e.g., pyridinyl) exhibit potent herbicidal activity via acetyl-CoA carboxylase (ACCase) inhibition . The absence of such groups in the target compound suggests divergent biological targets or mechanisms.
  • Pharmaceutical Potential: 3-(2-Methoxy-5-methylphenyl)-3-phenyl-propanoic acid is used as a synthetic intermediate, highlighting the role of aromatic substitutions in drug design . The target compound’s isopropyl group may confer steric hindrance, influencing receptor binding or metabolic stability.

Research Findings and Mechanistic Insights

(a) Agrochemical Context

Phenoxypropanoic acids like haloxyfop and fluazifop are acetyl-CoA carboxylase inhibitors, disrupting lipid synthesis in grasses . However, its lipophilic profile could favor interactions with hydrophobic enzyme pockets in alternative pathways.

(b) Physicochemical Properties

  • Solubility: The isopropyl and methyl groups in the target compound likely reduce water solubility compared to 3-(2-Methoxyphenyl)propanoic acid, which has a polar methoxy group .
  • Thermal Stability: The melting point of simpler analogs (e.g., 85–89°C for 3-(2-Methoxyphenyl)propanoic acid) suggests that bulkier substituents may lower melting points due to disrupted crystal packing .

Biological Activity

2-(3-Isopropyl-5-methylphenoxy)propanoic acid is an aromatic carboxylic acid characterized by a phenoxy group attached to a propanoic acid moiety, with the molecular formula C13H18O3C_{13}H_{18}O_3 and a molecular weight of approximately 222.28 g/mol. This compound is noted for its potential biological activities, including anti-inflammatory effects and applications in pharmaceuticals.

Anti-inflammatory Properties

Research indicates that derivatives of phenoxy acids, including this compound, exhibit significant anti-inflammatory activity. This activity is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A study highlighted that compounds with similar structures demonstrated reduced levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for conditions characterized by inflammation .

Hypolipidemic Effects

The compound has been evaluated for its hypolipidemic effects, showing promise in lowering serum triglycerides and LDL cholesterol levels while increasing HDL cholesterol. In animal models, such as Triton-induced hyperlipidemia in rats, certain derivatives exhibited significant lipid-lowering effects compared to standard treatments like fenofibrate .

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has been studied for its antimicrobial activities. Synthetic peptides derived from this compound have shown effectiveness against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus, as well as antifungal properties against Candida albicans. These findings suggest that the compound may serve as a basis for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the phenoxy group significantly influence the biological activity of these compounds. For instance, the presence of an isopropyl group and specific methyl substitutions have been associated with enhanced potency against various biological targets .

Case Study 1: Lipid Profile Improvement

A study conducted on hyperlipidemic rats treated with this compound demonstrated a marked improvement in lipid profiles. The results indicated a reduction in total cholesterol and triglyceride levels after administration of the compound over a four-week period .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of synthesized peptides containing the phenoxy moiety derived from this compound. The study reported significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as a therapeutic agent against resistant strains of bacteria .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique FeaturesBiological Activity Highlights
2-(4-Methylphenoxy)propanoic acid C₁₂H₁₈O₃Lacks isopropyl groupModerate anti-inflammatory activity
2-(4-Isobutylphenoxy)propanoic acid C₁₃H₁₈O₃Similar phenoxy group; different alkyl substituentEnhanced lipid-lowering effects
**2-Methylpropanoic acidC₄H₈O₂Simpler structure; primarily used as a solventLimited biological activity

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